3',5'-Dimethanesulfonate Thymidine, Methyl-d3
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Overview
Description
Preparation Methods
The synthesis of 3’,5’-Dimethanesulfonate Thymidine, Methyl-d3 involves the reaction of thymidine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3’,5’-Dimethanesulfonate Thymidine, Methyl-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfide groups.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate groups with other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3’,5’-Dimethanesulfonate Thymidine, Methyl-d3 has several scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in various chemical analyses.
Biology: It serves as a biochemical tool in studying DNA synthesis and repair mechanisms.
Medicine: The compound is used in the development of diagnostic assays and therapeutic agents.
Industry: It is employed in the production of high-quality reference materials and proficiency testing standards
Mechanism of Action
The mechanism of action of 3’,5’-Dimethanesulfonate Thymidine, Methyl-d3 involves its incorporation into DNA during replication. The methanesulfonate groups can interact with DNA polymerases, affecting the synthesis and repair processes. The deuterium labeling (Methyl-d3) provides additional stability and allows for precise tracking in various biochemical assays .
Comparison with Similar Compounds
Similar compounds to 3’,5’-Dimethanesulfonate Thymidine, Methyl-d3 include:
Thymidine: The parent compound without the methanesulfonate groups.
5-Methylthio-2’-deoxyuridine: A thymidine analog with a methylthio group.
3’,5’-Diacetylthymidine: A thymidine derivative with acetyl groups instead of methanesulfonate groups
3’,5’-Dimethanesulfonate Thymidine, Methyl-d3 is unique due to its dual methanesulfonate groups and deuterium labeling, which provide enhanced stability and specificity in research applications .
Properties
Molecular Formula |
C12H18N2O9S2 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]-3-methylsulfonyloxyoxolan-2-yl]methyl methanesulfonate |
InChI |
InChI=1S/C12H18N2O9S2/c1-7-5-14(12(16)13-11(7)15)10-4-8(23-25(3,19)20)9(22-10)6-21-24(2,17)18/h5,8-10H,4,6H2,1-3H3,(H,13,15,16)/t8-,9+,10+/m0/s1/i1D3 |
InChI Key |
JPBRYDQRCOMYRY-FJNUSGMBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COS(=O)(=O)C)OS(=O)(=O)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COS(=O)(=O)C)OS(=O)(=O)C |
Origin of Product |
United States |
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